6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid
6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid
Brand Name:
Vulcanchem
CAS No.:
105802-84-4
VCID:
VC0023092
InChI:
InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62)
SMILES:
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1
Molecular Formula:
C56H103N17O16
Molecular Weight:
1270.5 g/mol
6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid
CAS No.: 105802-84-4
Main Products
VCID: VC0023092
Molecular Formula: C56H103N17O16
Molecular Weight: 1270.5 g/mol
CAS No. | 105802-84-4 |
---|---|
Product Name | 6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid |
Molecular Formula | C56H103N17O16 |
Molecular Weight | 1270.5 g/mol |
IUPAC Name | 6-amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62) |
Standard InChIKey | AATOURFPKKEISN-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1 |
Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1 |
Sequence | PLSRXLSVAAKK |
PubChem Compound | 3277749 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume